(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
Chemical Reactions Analysis
KNI-10527 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KNI-10527 has several scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of aspartic proteases.
Mechanism of Action
KNI-10527 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2. The compound binds to the active site of the enzyme, preventing it from cleaving its substrate. This inhibition disrupts the life cycle of the malaria parasite, leading to its death . The molecular targets and pathways involved include the catalytic aspartates Asp-25 and Asp-125, which play a crucial role in the enzyme’s activity .
Comparison with Similar Compounds
KNI-10527 is compared with other similar compounds such as KNI-10729 and KNI-10683. These compounds also target aspartic proteases but differ in their chemical structure and potency . KNI-10527 is unique due to its specific scaffold and substituents, which contribute to its enhanced antimalarial activity .
Similar Compounds
- KNI-10729
- KNI-10683
- KNI-10283
- KNI-10538
Properties
Molecular Formula |
C41H47N5O6S |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-(pyridin-4-ylmethylamino)phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C41H47N5O6S/c1-25-18-30(43-22-28-14-16-42-17-15-28)19-26(2)37(25)52-23-34(48)44-32(20-27-10-6-5-7-11-27)36(49)40(51)46-24-53-41(3,4)38(46)39(50)45-35-31-13-9-8-12-29(31)21-33(35)47/h5-19,32-33,35-36,38,43,47,49H,20-24H2,1-4H3,(H,44,48)(H,45,50)/t32-,33+,35-,36-,38+/m0/s1 |
InChI Key |
LZKUFQZJJUVPHA-CTRNRRKFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6 |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCC6=CC=NC=C6 |
Origin of Product |
United States |
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